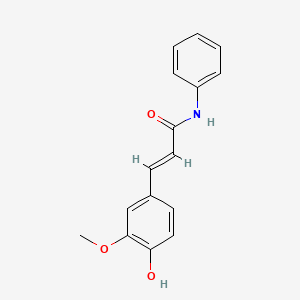
(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-phenylacrylamide is an organic compound characterized by the presence of a hydroxy group, a methoxy group, and an acrylamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-Hydroxy-3-methoxyphenyl)-N-phenylacrylamide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with aniline in the presence of a base, followed by the addition of acrylamide. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-phenylacrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of (E)-3-(4-Hydroxy-3-methoxyphenyl)-N-phenylacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the acrylamide moiety can participate in covalent bonding with nucleophilic sites on the target. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
- (E)-4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one
- (E)-1,7-bis(4-Hydroxy-3-methoxyphenyl)hept-4-en-3-one
Comparison:
- (E)-3-(4-Hydroxy-3-methoxyphenyl)-N-phenylacrylamide is unique due to the presence of the acrylamide moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
- (E)-4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one lacks the acrylamide group and has different chemical properties and applications.
- (E)-1,7-bis(4-Hydroxy-3-methoxyphenyl)hept-4-en-3-one has a longer carbon chain and different functional groups, leading to variations in its chemical behavior and potential uses.
属性
分子式 |
C16H15NO3 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC 名称 |
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-phenylprop-2-enamide |
InChI |
InChI=1S/C16H15NO3/c1-20-15-11-12(7-9-14(15)18)8-10-16(19)17-13-5-3-2-4-6-13/h2-11,18H,1H3,(H,17,19)/b10-8+ |
InChI 键 |
MBLZKSXOWMOQPK-CSKARUKUSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2)O |
规范 SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15198826.png)
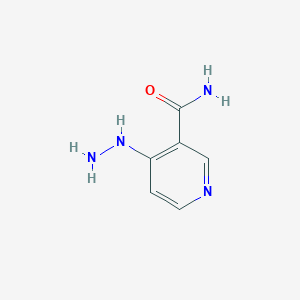
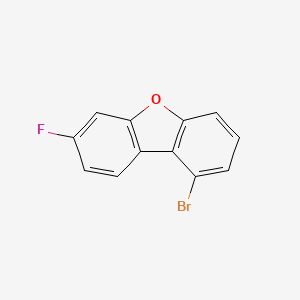
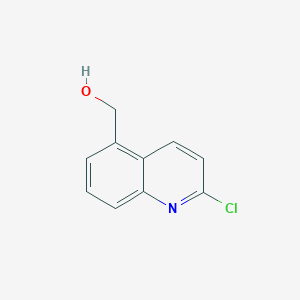
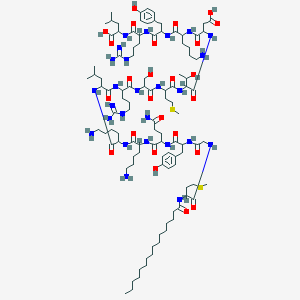
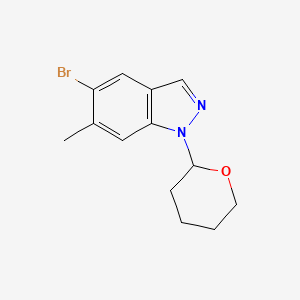
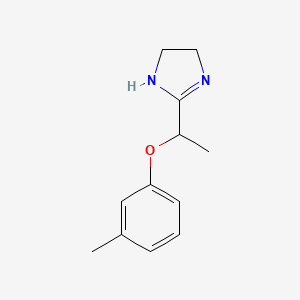
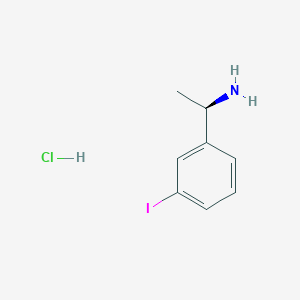
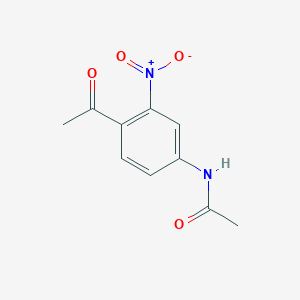

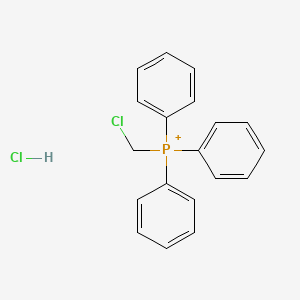
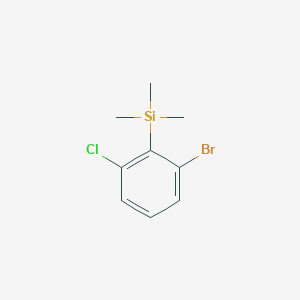
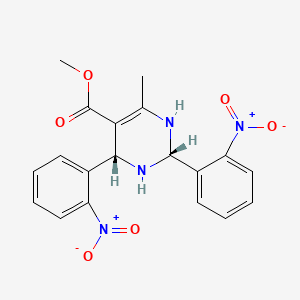
![1-(6-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B15198930.png)
